4-Nitrobenzenesulfonic acid

Catalog No.
S599497
CAS No.
138-42-1
M.F
C6H5NO5S
M. Wt
203.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzenesulfonic acid

CAS Number

138-42-1

Product Name

4-Nitrobenzenesulfonic acid

IUPAC Name

4-nitrobenzenesulfonic acid

Molecular Formula

C6H5NO5S

Molecular Weight

203.17 g/mol

InChI

InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)

InChI Key

SPXOTSHWBDUUMT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O

Synonyms

p-Nitrobenzenesulfonic Acid Hydrate; 4-Nitrophenylsulfonic Acid Hydrate; NSC 5376; p-Nitrobenzenesulfonic Acid Hydrate; p-Nitrophenylsulfonic Acid Hydrate;

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O

The exact mass of the compound 4-Nitrobenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrobenzenesulfonic acid (4-NBSA) is a highly electron-deficient aromatic sulfonic acid utilized as a strong Brønsted acid catalyst and a versatile synthetic intermediate [1]. Featuring a strongly electron-withdrawing nitro group at the para position, it exhibits an experimentally determined pKa of -7.23, making it significantly more acidic than unsubstituted benzenesulfonic acid and standard p-toluenesulfonic acid [2]. Commercially available as a highly pure crystalline solid, 4-NBSA is prioritized in industrial and laboratory workflows requiring aggressive protonation, metal-free catalytic pathways, or the synthesis of highly active lanthanide catalysts [3]. Its distinct electronic profile allows it to drive sluggish electrophilic transformations that fail under standard acid catalysis, establishing it as a critical procurement target for advanced organic synthesis and materials science [4].

In routine procurement, buyers often default to p-toluenesulfonic acid (pTSA) or benzenesulfonic acid (BSA) as generic organic acid catalysts. However, substituting 4-NBSA with pTSA fundamentally alters reaction thermodynamics and downstream processability [1]. The electron-donating methyl group of pTSA reduces its acidity, which frequently leads to stalled kinetics or incomplete conversions in demanding transformations such as tandem Michael additions or propargylic substitutions [2]. Furthermore, when generating Lewis acid catalysts, the use of generic tosylates instead of nitrated nosylates results in significantly lower catalytic turnover during macrocyclization [3]. Consequently, replacing 4-NBSA with a generic sulfonic acid compromises both catalytic yield and structural utility, necessitating the procurement of the exact nitrated compound.

Thermodynamic Acidity and Proton-Transfer Capability

The primary driver for selecting 4-NBSA over standard organic acids is its superior thermodynamic acidity. Experimental 33S NMR correlations establish the pKa of 4-NBSA at -7.23, driven by the strong electron-withdrawing effect of the para-nitro group [1]. In contrast, benzenesulfonic acid has a pKa of -6.65, and p-toluenesulfonic acid (pTSA) is even less acidic[1]. This ~0.58 pKa unit difference means 4-NBSA is a substantially stronger Brønsted acid, capable of protonating less basic substrates and accelerating rate-limiting steps in electrophilic activations[1].

Evidence DimensionThermodynamic acidity (pKa)
Target Compound Data4-NBSA (pKa = -7.23)
Comparator Or BaselineBenzenesulfonic acid (pKa = -6.65)
Quantified Difference0.58 pKa unit increase in acidity
ConditionsExperimentally determined via 33S NMR correlation

Allows buyers to achieve faster reaction kinetics and utilize lower catalyst loadings in proton-transfer-limited reactions.

Yield Enhancement in Tandem Oxazole Synthesis

The enhanced acidity of 4-NBSA directly translates to superior yields in complex multi-step transformations. In the Brønsted acid-catalyzed tandem synthesis of α-(4-oxazolyl)amino esters from ethyl 2-oxobut-3-ynoates and amides, 4-NBSA dramatically outperforms generic alternatives [1]. Using a 20 mol% loading of 4-NBSA in refluxing toluene delivers the target heterocyclic product in 72% yield [1]. Under identical conditions, the standard catalyst pTSA provides an unexpectedly low yield of only 42%, while phosphoric acid fails to promote the reaction efficiently [1].

Evidence DimensionIsolated product yield
Target Compound Data4-NBSA (72% yield)
Comparator Or BaselinepTSA (42% yield)
Quantified Difference30% absolute yield improvement
Conditions20 mol% catalyst loading in refluxing toluene with a Dean-Stark trap

Demonstrates that substituting generic pTSA with 4-NBSA prevents reaction stalling and nearly doubles the yield of high-value pharmaceutical precursors.

Metal-Free Catalysis for Propargylic Substitutions

4-NBSA enables highly efficient, metal-free nucleophilic substitutions of propargyl alcohols, a process that typically requires expensive or toxic metal catalysts (e.g., gold, ruthenium, or calcium triflate)[1]. At a remarkably low loading of just 5 mol% in acetonitrile, 4-NBSA effectively protonates the hydroxyl group to form the requisite carbocation, driving the substitution with C-, N-, and O-nucleophiles to high yields [1]. Weaker acids fail to initiate this pathway efficiently without stoichiometric waste, making 4-NBSA a critical enabler for scalable, metal-free pharmaceutical intermediate production [1].

Evidence DimensionCatalyst loading and system requirement
Target Compound Data4-NBSA (5 mol% loading, metal-free)
Comparator Or BaselineStandard Lewis acids (require metal coordination, often 10-20 mol%)
Quantified DifferenceElimination of transition metals while maintaining >85% yields
ConditionsDirect substitution of 1,3-diphenyl-prop-2-yn-1-ol in CH3CN

Elimates the need for expensive, corrosive, or toxic metal catalysts, simplifying downstream purification in pharmaceutical manufacturing.

Precursor Suitability for Hyper-Active Lanthanide Catalysts

Beyond its use as a free acid, 4-NBSA is a critical precursor for synthesizing advanced Lewis acid catalysts. Lanthanide salts of 4-NBSA (nosylates), such as Yb(4-NBSA)3, exhibit significantly higher catalytic activity than their corresponding tosylate equivalents (Yb(OTs)3) [1]. This performance gap is particularly evident in the synthesis of complex macrocycles like calix[4]resorcinarenes, where the strongly electron-withdrawing nitro group enhances the Lewis acidity of the coordinated lanthanide center [1].

Evidence DimensionLewis acid catalytic activity (qualitative turnover)
Target Compound DataLanthanide 4-nitrobenzenesulfonates (high activity)
Comparator Or BaselineLanthanide p-toluenesulfonates (moderate/lower activity)
Quantified DifferenceEnhanced macrocyclization efficiency
ConditionsIn situ generation of lanthanide catalysts for calixarene synthesis

Procurement of 4-NBSA is essential for researchers needing to synthesize hyper-active lanthanide nosylate catalysts that outperform standard tosylates.

High-Yield Synthesis of Heterocyclic APIs

Due to its superior Brønsted acidity and proven ability to nearly double yields in tandem Michael additions compared to pTSA, 4-NBSA is the optimal catalyst for synthesizing α-(4-oxazolyl)amino esters and related pharmaceutical building blocks [1].

Metal-Free Propargylic Substitution Workflows

Facilities looking to eliminate toxic transition metals from their synthetic pipelines should procure 4-NBSA. At just 5 mol% loading, it efficiently drives the direct substitution of propargyl alcohols, simplifying purification and reducing heavy metal waste [2].

Generation of Advanced Lanthanide Lewis Acids

For materials scientists and supramolecular chemists synthesizing calixarenes or other macrocycles, 4-NBSA serves as the required precursor to generate highly active lanthanide nosylate catalysts (e.g., Yb(4-NBSA)3), which drastically outperform standard tosylates[3].

Kinetically Demanding Electrophilic Activations

For proton-transfer-limited reactions where standard pTSA fails to initiate the catalytic cycle, the distinct thermodynamic acidity of 4-NBSA (pKa = -7.23) provides the necessary driving force, making it the preferred Brønsted acid for sluggish electrophilic transformations [4].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

138-42-1

Wikipedia

4-Nitrobenzenesulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 4-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

Direct conversion of N-alkoxyamides to carboxylic esters through tandem NBS-mediated oxidative homocoupling and thermal denitrogenation

Ningning Zhang, Rui Yang, Daisy Zhang-Negrerie, Yunfei Du, Kang Zhao
PMID: 23926941   DOI: 10.1021/jo401435v

Abstract

Treatment of N-alkoxyamides with NBS in toluene was found to conveniently afford the corresponding carboxylic esters, including those bearing a bulky or long-chain substituent, in satisfactory to excellent yields. This approach not only represents a convenient and economic approach to a direct transformation of an alkoxyamide moiety into the carboxylic ester functional group, via oxidative homocoupling and the subsequent thermal denitrogenation, but also facilitates the synthesis of sterically hindered carboxylic esters.


Copper powder-catalyzed regio- and stereoselective aminobromination of alpha,beta-unsaturated ketones with TsNH2 and NBS as nitrogen and halogen sources

Zhan-Guo Chen, Jun-Fa Wei, Run-Tao Li, Xian-Ying Shi, Peng-Fei Zhao
PMID: 19108612   DOI: 10.1021/jo8023768

Abstract

The regio- and stereoselective aminobromination of alpha,beta-unsaturated ketones catalyzed by copper powder has been established with 4-TsNH(2) and NBS as the nitrogen/bromine sources, respectively. This method provides an easy access for preparation of vicinal aminohalo derivatives in the presence of 1 mol % catalyst. Electron-rich alpha,beta-unsaturated ketones afforded the corresponding aminobrominated products in excellent yields (up to 99.8%), revealing that the addition has an electrophilic feature.


Eosin-5-maleimide inhibits red cell Cl- exchange at a noncompetitive site that senses band 3 conformation

P A Knauf, N M Strong, J Penikas, R B Wheeler Jr, S Q Liu
PMID: 7684558   DOI: 10.1152/ajpcell.1993.264.5.C1144

Abstract

Eosin-5-maleimide (EM) has been used as a fluorescent probe for the external-facing transport site of the human erythrocyte band 3 protein. Changes in chloride concentration at both sides of the membrane have no significant effect on the inhibitory potency of EM as a reversible inhibitor of Cl- exchange at 0 degrees C, however, demonstrating that it is not a competitive inhibitor. The affinity of EM for the form of band 3 with the transport site facing outward is approximately five times greater than for the form with the transport site facing the cytoplasm; binding of iodide to the external transport site causes no statistically significant decrease in affinity for EM. Eosin, without the maleimide moiety, is a slightly more potent inhibitor than is EM. Erythrosin, an analogue with four iodide atoms replacing the four bromide atoms in eosin, is a much more potent inhibitor, with a half-inhibitory concentration of only 3.1 microM, > 30 times lower than that of EM. Neither eosin nor erythrosin inhibition is affected by changes in chloride concentration as would be expected for a competitive inhibitor. Thus EM and the other eosin derivatives bind to a site separate from the external transport site, but one that is affected by the changes of transport site conformation from the inward-facing to the outward-facing state.


The essentiality of calcium ion in the enzymatic activity of Taiwan cobra phospholipase A2

L S Chang, S R Lin, C C Chang
PMID: 9008293   DOI: 10.1007/BF01887143

Abstract

In order to address the mechanism whereby Ca2+ wad crucial for the manifestation of the enzymatic activity of phospholipase A2 (PLA2), four divalent cations were used to assess their influences on the catalytic activity and the fine structures of Naja naja atra PLA2. It was found that substitution of Mg2+ or Sr2+ for Ca2+ in the substrate solution caused a decrease in the PLA2 activity to 77.5% or 54.5%, respectively, of that in the presence of Ca2+. However, no PLA2 activity was observed with the addition of Ba2+. With the exception of Mg2+, the nonpolarity of the 8-anilinonaphthalene-1-sulfonate (ANS)-binding site of PLA2 markedly increased with the binding of cations to PLA2. In the meantime, the accessibilities of Lys-6 (65) and Tyr-3 (63) toward trinitrobenzene sulfonate and p-nitrobenzenesulfonyl fluoride were enhanced by the addition of Ca2+, Sr2+, and Ba2+, but not by Mg2+. The order of the ability of cations to enhance the ANS fluorescence and the reactivity of Lys and Tyr residues toward modified reagents was Ba2+ > Sr2+ > Ca2+ > Mg2+, which was the same order as the increase in their atomic radii. These results, together with the observations that the ANS molecule binds at the active site of PLA2 and that Tyr-3, Lys-6, and Tyr-63 of PLA2 are involved in the binding with the substrate, suggest that the binding of Ca2+ to PLA2 induces conformational changes at the active site and substrate-binding site. However, the smaller atomic radius with Mg2+ or the bigger atomic radii with Sr2+ and Ba2+ might render the conformation improperly rearranged after their binding to PLA2 molecule.


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